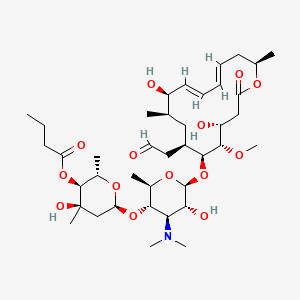

Leucomycin a5

描述

Leucomycin A5 是一种属于 Leucomycin 复合物的巨环内酯类抗生素。它最初是从细菌链霉菌中分离出来的。 该化合物具有广谱抗菌活性,使其对多种革兰氏阳性和革兰氏阴性细菌有效 .

准备方法

合成路线和反应条件

Leucomycin A5 通常通过涉及链霉菌的发酵过程生产。发酵液经过几个纯化步骤以分离所需的化合物。 合成路线涉及使用特定的培养基和受控的环境条件来优化 this compound 的产量 .

工业生产方法

This compound 的工业生产涉及大规模发酵过程。 发酵液经受萃取和纯化技术,包括溶剂萃取、色谱和结晶,以获得高纯度的 this compound .

化学反应分析

反应类型

Leucomycin A5 会发生各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢原子。

还原: 此反应涉及添加氢原子或去除氧原子。

取代: 此反应涉及用另一个官能团取代一个官能团.

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 常见的试剂包括卤素和亲核试剂.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能导致形成酮或醛,而还原可能产生醇 .

科学研究应用

Leucomycin A5 具有广泛的科学研究应用,包括:

化学: 它用作巨环内酯类抗生素研究中的参考化合物。

生物学: 它用于研究细菌耐药机制以及抗生素对细菌细胞的影响。

医学: 它正在研究其在治疗细菌感染,尤其是由耐药菌株引起的感染中的潜在用途。

作用机制

Leucomycin A5 通过结合细菌核糖体,特别是 50S 亚基,发挥其抗菌作用。这种结合通过阻止多肽链的延伸来抑制蛋白质合成,最终导致细菌细胞死亡。 分子靶点包括核糖体 RNA 和相关蛋白质 .

相似化合物的比较

类似化合物

Josamycin: 另一种具有类似结构和作用机制的巨环内酯类抗生素。

红霉素: 一种著名的巨环内酯类抗生素,用于治疗各种细菌感染。

泰乐菌素: 一种主要用于兽医学的巨环内酯类抗生素.

Leucomycin A5 的独特性

This compound 的独特性在于其广谱抗菌活性以及对青霉素敏感和青霉素耐药菌株的有效性。 其独特的结构和作用机制使其成为研究细菌耐药性和开发新型抗生素的宝贵化合物 .

生物活性

Leucomycin A5 is a macrolide antibiotic derived from the fermentation of Streptomyces species. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This article provides a comprehensive overview of the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial effects against various bacterial strains. Its efficacy is particularly noted in the treatment of infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be comparable to those of other standard antibiotics.

Table 1: MIC Values of this compound Against Selected Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1.0 |

| Enterococcus faecalis | 2.0 |

| Escherichia coli | >32 |

These values indicate that this compound is highly effective against certain Gram-positive bacteria but shows limited activity against Gram-negative organisms like E. coli .

This compound exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S ribosomal subunit, disrupting peptide bond formation and ultimately leading to bacterial cell death. This mechanism is similar to that of other macrolide antibiotics, such as erythromycin and azithromycin.

Case Study: Efficacy Against MRSA

A recent study evaluated the effectiveness of this compound against MRSA isolates. The results indicated that this compound exhibited bactericidal activity at concentrations lower than those required for traditional antibiotics like vancomycin and linezolid. Specifically, it was found that:

- Bactericidal Activity : this compound completely eradicated MRSA biofilms at concentrations as low as 8 µg/mL.

- Resistance : Unlike vancomycin, exposure to sub-MIC concentrations of this compound did not lead to spontaneous resistance in MRSA strains .

Structural Modifications and Enhanced Activity

Research has shown that structural modifications to this compound can enhance its antimicrobial properties. For instance, acyl derivatives of this compound have been synthesized, resulting in improved activity against resistant bacterial strains. These modifications can increase the drug's affinity for bacterial ribosomes or alter its pharmacokinetic properties .

Table 2: Comparison of Antimicrobial Activities of Leucomycin Derivatives

| Compound | MIC (µg/mL) | Activity Enhancement |

|---|---|---|

| This compound | 0.5 | Baseline |

| Acyl Derivative 1 | 0.25 | 2x |

| Acyl Derivative 2 | 0.125 | 4x |

常见问题

Basic Research Questions

Q. What established methods are recommended for determining the antibacterial efficacy of Leucomycin A5 in vitro?

To assess antibacterial activity, use standardized protocols such as:

- Minimum Inhibitory Concentration (MIC) assays with broth microdilution or agar dilution methods, adhering to CLSI guidelines.

- Time-kill kinetic studies to evaluate bactericidal vs. bacteriostatic effects.

- Zone of Inhibition assays on agar plates for preliminary screening. Ensure consistency in bacterial strain selection, growth media, and incubation conditions. Include positive (e.g., erythromycin) and negative controls. Reproducibility requires full documentation of protocols, as emphasized in experimental reporting standards .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound derivatives?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D-COSY) for atomic-level structural insights.

- High-Resolution Mass Spectrometry (HR-MS) to confirm molecular formulas.

- X-ray Crystallography for absolute stereochemical configuration (if crystals are obtainable). Cross-reference data with published spectra of this compound and its analogs. Present raw data and spectral interpretations in supplementary materials .

Q. How should researchers assess the cytotoxicity of this compound in mammalian cell lines?

Employ:

- MTT or resazurin assays to measure metabolic activity post-treatment.

- Flow cytometry for apoptosis/necrosis profiling (Annexin V/PI staining).

- IC50 calculations using dose-response curves (4-parameter logistic model). Normalize results to untreated controls and validate with multiple cell lines (e.g., HEK-293, HepG2). Report cell culture conditions (e.g., serum concentration, passage number) to ensure reproducibility .

Q. What validated protocols exist for extracting this compound from bacterial cultures?

Optimize extraction using:

- Solvent partitioning (e.g., ethyl acetate for macrolide isolation).

- Solid-Phase Extraction (SPE) with C18 columns for purification.

- HPLC-based quantification with UV detection (λ = 232 nm). Document yield, purity (HPLC chromatograms), and bioactivity retention at each step. Reference prior studies on Streptomyces metabolite extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values of this compound across studies?

Address discrepancies by:

- Meta-analysis comparing variables like bacterial strain phylogeny, inoculum size, and growth media composition.

- Standardized replication of conflicting studies under controlled conditions.

- Statistical modeling (e.g., mixed-effects models) to quantify variability sources. Publish raw datasets and methodological details to facilitate cross-study validation .

Q. What strategies optimize this compound yield in microbial fermentation while maintaining bioactivity?

Apply Design of Experiments (DOE) principles:

- Vary parameters (pH, temperature, carbon/nitrogen sources) using factorial designs.

- Monitor biomass (OD600) and secondary metabolite production via LC-MS.

- Use response surface methodology (RSM) to identify optimal conditions. Validate scalability in bioreactors and assess stability under stress (e.g., temperature, light) .

Q. How to design a study investigating this compound's synergistic effects with β-lactam antibiotics?

Implement:

- Checkerboard assays to calculate Fractional Inhibitory Concentration Index (FICI).

- Mechanistic studies (e.g., ribosomal binding assays with/without β-lactams).

- In vivo efficacy testing in co-infection models (e.g., murine pneumonia). Use statistical tools (e.g., SynergyFinder) for data interpretation and address pharmacokinetic interactions .

Q. What computational approaches predict this compound's molecular interactions with bacterial ribosomes?

Combine:

- Molecular docking (AutoDock Vina, Schrödinger) to identify binding poses.

- Molecular Dynamics (MD) simulations (GROMACS) to assess stability.

- Free-energy calculations (MM-PBSA) to quantify binding affinity. Validate predictions with mutagenesis studies (e.g., rRNA point mutations) .

Q. How to address discrepancies in this compound's pharmacokinetic parameters between animal models?

Conduct:

- Interspecies comparative studies (rodent vs. non-rodent) with matched dosing regimens.

- Compartmental modeling (NONMEM) to account for metabolic differences.

- Tissue distribution profiling via LC-MS/MS in organs (liver, kidneys). Report sampling timepoints, anesthesia effects, and formulation excipients .

Q. Methodological Guidance Tables

| Key Parameters for Fermentation Optimization |

|---|

| pH: 6.8–7.2 |

| Temperature: 28–30°C |

| Carbon Source: Glycerol (4% w/v) |

| Agitation: 200 rpm (dissolved O₂ >30%) |

| Reference |

属性

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11+,16-13+/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVYPSLDMXOITF-MJRCUCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18361-45-0 | |

| Record name | Leucomycin A5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEUCOMYCIN A5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5L181XZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。